2-Acetylthiazole-5-carboxylic acid chemical properties
2-Acetylthiazole-5-carboxylic acid chemical properties
An In-depth Technical Guide to 2-Acetylthiazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 2-Acetylthiazole-5-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. The thiazole ring is a foundational scaffold in numerous biologically active molecules, and this particular derivative, featuring both a carboxylic acid and an acetyl group, presents a versatile platform for synthetic diversification.[1][2][3] This document delves into the core physicochemical properties, detailed spectroscopic profile, validated synthesis protocols, and chemical reactivity of the title compound. It further explores its potential applications in drug discovery and medicinal chemistry, supported by an analysis of its safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage 2-Acetylthiazole-5-carboxylic acid as a key building block in their synthetic endeavors.
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions have established it as a cornerstone in the design of therapeutic agents.[4] Thiazole motifs are integral to a wide array of approved drugs, including the anti-cancer agent Dasatinib and the antimicrobial sulfathiazole, as well as natural products like Vitamin B1 (Thiamine).[5][6]
2-Acetylthiazole-5-carboxylic acid (CAS No: 1095824-76-2) emerges as a particularly valuable derivative. It is a bifunctional molecule, presenting three points for chemical modification: the thiazole ring itself, the reactive acetyl group at the C2 position, and the carboxylic acid at the C5 position. This trifecta of functionality makes it a highly adaptable intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[5] While specific research on this exact molecule is emerging, its potential as a heterocyclic side chain with medicinal value is recognized, underscored by recent patents detailing its industrial synthesis.[4][5] This guide aims to consolidate the available technical information to facilitate its application in research and development.
Physicochemical Properties
The fundamental properties of 2-Acetylthiazole-5-carboxylic acid are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 1095824-76-2 | [7][8] |
| Molecular Formula | C₆H₅NO₃S | [7][8] |
| Molecular Weight | 171.17 g/mol | [7] |
| IUPAC Name | 2-acetyl-1,3-thiazole-5-carboxylic acid | [9] |
| Synonyms | 2-acetylthiazole-5-carboxylic acid | |
| Physical Form | Solid | [9] |
| Purity | ≥98% | [8] |
| Boiling Point | ~380 °C | [7] |
| Storage Temperature | Room temperature, sealed in dry conditions | [10] |
| InChI Key | LIFGFPYQXSGAQL-UHFFFAOYSA-N | [9] |
| SMILES | CC(=O)C1=NC=C(S1)C(=O)O | [7] |
Spectroscopic Profile: A Guide to Characterization
Accurate structural confirmation is paramount in chemical synthesis. The following section outlines the expected spectroscopic signatures for 2-Acetylthiazole-5-carboxylic acid, based on the analysis of its functional groups.[11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the 10-13 ppm range.[12][13][14] This signal's broadness and chemical shift are characteristic of the acidic proton involved in hydrogen bonding.
-
Thiazole Ring Proton (-CH=): A sharp singlet corresponding to the proton at the C4 position of the thiazole ring. Based on related structures, this peak is anticipated between 8.0 and 8.5 ppm.[15]
-
Acetyl Protons (-CH₃): A sharp singlet integrating to three protons, corresponding to the methyl group of the acetyl function. This signal is expected to appear in the 2.5-2.8 ppm range.[15][16]
¹³C NMR Spectroscopy
The carbon NMR spectrum should reveal all six carbon atoms of the molecule:
-
Carboxylic Carbonyl (-COOH): This signal will be in the 165-185 ppm range, characteristic of a carboxylic acid.[12][13][14]
-
Acetyl Carbonyl (-C=O): The ketone carbonyl carbon is expected to resonate slightly more downfield than an amide but upfield of the acid, typically in the 190-200 ppm range.
-
Thiazole Carbons (C2, C4, C5): The three carbons of the heterocyclic ring will appear in the aromatic region, generally between 115-170 ppm. The specific shifts will be influenced by the attached substituents.
-
Acetyl Methyl Carbon (-CH₃): The methyl carbon signal will appear upfield, typically in the 25-30 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[13][14] This is a hallmark feature of a hydrogen-bonded carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[11][12]
-
C=O Stretch (Acetyl Ketone): A strong, sharp absorption band typically appearing around 1680-1700 cm⁻¹.
-
C=N Stretch (Thiazole Ring): An absorption of medium intensity in the 1600-1650 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry (electrospray ionization, ESI), the compound is expected to show a prominent ion corresponding to its molecular weight.
-
[M-H]⁻ (Negative Ion Mode): An intense peak at m/z ≈ 170.0, corresponding to the deprotonated molecule.
-
[M+H]⁺ (Positive Ion Mode): A peak at m/z ≈ 172.2.
-
Fragmentation: Signature fragmentation patterns would likely involve the loss of H₂O (18 Da), CO (28 Da), and COOH (45 Da).[12]
Synthesis and Manufacturing
A robust and scalable synthesis is crucial for the industrial application of a chemical intermediate. A patented method provides a clear, multi-step pathway suitable for large-scale production.[4] The process is designed to be simple to operate with high yield and product quality.[4]
Synthetic Workflow Diagram
Caption: Industrial synthesis workflow for 2-Acetylthiazole-5-carboxylic acid.
Detailed Experimental Protocol
The following protocol is an adapted summary based on the disclosed synthesis.[4] Note: This procedure should only be performed by trained chemists in a suitable laboratory setting.
Step 1: Synthesis of Intermediate 1
-
In a suitable reactor, charge toluene, thiourea, and n-propanal.
-
Begin stirring and slowly add sulfonyl chloride to the mixture.
-
Heat the reaction mixture to 50-80°C and maintain for 2-4 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 8-9 using a suitable base (e.g., aqueous ammonia) to isolate Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
Prepare a solution of dilute sulfuric acid and hydrobromic acid.
-
Add Intermediate 1 to the acidic solution, stir, and cool to 0-4°C.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-4°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Adjust the pH to 8 with a base (e.g., 20% NaOH solution) and extract the product (Intermediate 2) with a solvent like dichloromethane.
Step 3: Synthesis of Intermediate 3 (Ester Precursor)
-
Dissolve Intermediate 2 in an anhydrous solvent such as tetrahydrofuran (THF) and cool to -70°C under an inert atmosphere.
-
Add n-butyllithium solution dropwise, maintaining the temperature below -65°C, and stir for 30 minutes.
-
Add ethyl acetate dropwise, again keeping the temperature at -65°C, and react for another 30 minutes.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate. Combine the organic phases and remove the solvent to yield the crude ester, Intermediate 3.
Step 4: Hydrolysis to Final Product
-
Subject the ester (Intermediate 3) to standard acid or base-catalyzed hydrolysis conditions.
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-Acetylthiazole-5-carboxylic acid.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-Acetylthiazole-5-carboxylic acid lies in the distinct reactivity of its three functional components.
Caption: Reactivity map of 2-Acetylthiazole-5-carboxylic acid.
-
Carboxylic Acid Group: This is the most acidic site and can be readily converted into a variety of derivatives. Standard protocols can be used for esterification (reaction with alcohols under acidic conditions) or amidation (activation with reagents like HBTU or conversion to an acid chloride followed by reaction with an amine). This is a primary handle for linking the molecule to other fragments.
-
Acetyl Group: The methyl protons of the acetyl group are acidic and can participate in base-catalyzed reactions like aldol condensations to form α,β-unsaturated ketones. The ketone carbonyl can also be reduced to a secondary alcohol using reducing agents like sodium borohydride, providing another point for modification.
-
Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic aromatic substitution.[17] The existing substituents make the C4 position the most likely site for reactions like halogenation or nitration, although conditions may need to be carefully controlled.[17] The C2 proton is the most acidic on the ring, but this position is already substituted.[2]
Applications in Research and Drug Development
Thiazole-containing compounds are widely researched for a plethora of therapeutic applications, including as antimicrobial, anti-inflammatory, anti-cancer, and antiviral agents.[1][3] 2-Acetylthiazole-5-carboxylic acid serves as an ideal starting point or intermediate for creating libraries of novel compounds for screening.
-
Scaffold for Combinatorial Chemistry: Its multiple reactive sites allow for the systematic synthesis of derivatives to build a library for high-throughput screening. For example, novel amide derivatives based on the structure of the anti-cancer drug Dasatinib have been synthesized from related 2-amino-thiazole-5-carboxylic acid precursors.[18]
-
Intermediate for API Synthesis: The molecule can act as a key building block for more complex Active Pharmaceutical Ingredients (APIs).[19] Its structure is valuable for creating compounds that target kinases, a common strategy in oncology.[20]
-
Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify core interactions with biological targets.
Safety and Handling
According to available Safety Data Sheets (MSDS), 2-Acetylthiazole-5-carboxylic acid is classified as a hazardous substance.[21]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Pictograms: GHS07 (Exclamation Mark).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses, gloves, and a lab coat.[22] Work should be conducted in a well-ventilated area or a chemical fume hood.[21][22] Avoid breathing dust and prevent contact with skin and eyes.[21]
-
First Aid: In case of contact, wash the affected area thoroughly with soap and water. For eye contact, rinse with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. Seek medical attention in all cases of significant exposure.[21]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via a licensed professional waste disposal service.[21]
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[21]
Conclusion
2-Acetylthiazole-5-carboxylic acid is a high-value chemical intermediate poised for significant application in the fields of medicinal chemistry and organic synthesis. Its trifunctional nature provides a rich platform for chemical exploration, enabling the development of novel compounds with therapeutic potential. The availability of a scalable synthetic route further enhances its attractiveness for industrial and academic researchers. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of versatile building blocks like 2-Acetylthiazole-5-carboxylic acid will be instrumental in advancing the frontiers of drug discovery.
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